Albacarcin V

Description

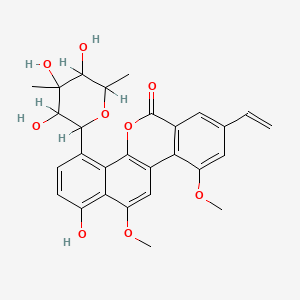

Structure

3D Structure

Properties

IUPAC Name |

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDANBMKOUVKAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20918931 | |

| Record name | 1,5-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92841-46-8, 82196-88-1 | |

| Record name | Albacarcin V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysomycin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Dual-Action Mechanism of Albacarcin V: A Technical Guide for Researchers

Introduction

Albacarcin V, also known as Virenomycin V, is a natural product originally isolated from the bacterium Streptomyces virens.[1][2] This compound has garnered significant interest within the scientific community due to its potent biological activities, demonstrating both antitumor and antibacterial properties.[3] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the current understanding of Albacarcin V's mechanisms of action. We will delve into its molecular targets, the experimental evidence that has defined our knowledge, and the potential therapeutic implications of this fascinating molecule.

Part 1: Antitumor Mechanism of Action - Targeting the Cytoskeletal Regulator EPLIN

Recent groundbreaking research has identified the Epithelial Protein Lost in Neoplasm (EPLIN; also known as LIMA1) as a primary molecular target of Albacarcin V in cancer cells.[1][4] This discovery has opened a new avenue for the development of targeted therapies against specific malignancies, including female cancers and pediatric medulloblastoma.[4][5]

The Role of EPLIN in Cancer Pathogenesis

EPLIN is a crucial regulator of the actin cytoskeleton, playing a pivotal role in maintaining the structural integrity and motility of cells.[2] Its dysregulation is implicated in several hallmark processes of cancer, including tumor growth, invasion, and metastasis.[2] Altered EPLIN expression can disrupt the organization of the cytoskeleton, leading to the aberrant cell motility characteristic of invasive cancer cells.[2] Furthermore, EPLIN is involved in critical cellular processes such as cell growth and metabolism, making it a significant factor in cancer cell survival and proliferation.[2][3]

Experimental Validation of EPLIN as the Target of Albacarcin V

The identification of EPLIN as the direct target of Albacarcin V was achieved through a combination of advanced proteomics and cellular biology techniques. Key experimental approaches that provided the foundational evidence include:

-

Proteome Integral Solubility Alteration (PISA): This method assesses changes in the thermal stability of proteins in the presence of a ligand. In the context of Albacarcin V, PISA was employed to identify proteins that exhibited a significant shift in their melting temperature upon binding to the compound, with EPLIN emerging as a top candidate.[1]

-

Cellular Thermal Shift Assay (CETSA): CETSA validates target engagement in a cellular context. By treating cancer cells with Albacarcin V and then subjecting them to a heat challenge, researchers observed that EPLIN was stabilized, indicating a direct interaction between Albacarcin V and EPLIN within the cell.[1]

These experiments provided robust evidence that Albacarcin V directly binds to and engages with EPLIN in cancer cells, leading to its cytotoxic effects.

Proposed Mechanism of Antitumor Action

Based on the current evidence, the proposed antitumor mechanism of Albacarcin V centers on its interaction with EPLIN. By binding to EPLIN, Albacarcin V likely disrupts its normal function in regulating the actin cytoskeleton. This interference can lead to a cascade of downstream effects, including:

-

Inhibition of Cell Motility and Invasion: Disruption of the actin cytoskeleton impairs the ability of cancer cells to migrate and invade surrounding tissues.

-

Induction of Cell Cycle Arrest and Apoptosis: Interference with critical cellular structures and signaling pathways can trigger cell cycle arrest and programmed cell death.

The potent cytotoxicity of Albacarcin V, with IC50 values in the nanomolar range across multiple cancer cell lines, underscores the significance of the EPLIN-targeting mechanism.[5]

The following is a generalized protocol for performing a CETSA experiment to validate the interaction between a compound like Albacarcin V and its target protein, EPLIN.

Objective: To determine if Albacarcin V binds to and stabilizes EPLIN in intact cells.

Materials:

-

Cancer cell line of interest (e.g., triple-negative breast cancer or ovarian cancer cell lines)[1]

-

Cell culture medium and supplements

-

Albacarcin V (FLIX3)[1]

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Equipment for heating cell lysates (e.g., PCR thermocycler)

-

SDS-PAGE and Western blotting reagents and equipment

-

Primary antibody against EPLIN

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with Albacarcin V at the desired concentration or with a vehicle control. Incubate for a specified period to allow for compound uptake and target engagement.

-

-

Harvesting and Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

-

-

Heat Challenge:

-

Aliquot the cell lysate into separate tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermocycler. One aliquot should be kept on ice as an unheated control.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

-

-

Protein Analysis:

-

Determine the protein concentration of the soluble fractions.

-

Analyze equal amounts of protein from each sample by SDS-PAGE followed by Western blotting.

-

Probe the Western blot with a primary antibody specific for EPLIN, followed by an appropriate secondary antibody.

-

-

Data Analysis:

-

Quantify the band intensities for EPLIN at each temperature for both the vehicle- and Albacarcin V-treated samples.

-

Plot the percentage of soluble EPLIN as a function of temperature. A shift in the melting curve to higher temperatures for the Albacarcin V-treated samples compared to the vehicle control indicates stabilization of EPLIN by the compound.

-

Visualization of the Antitumor Mechanism

Sources

- 1. Albacarcin V adds EPLIN as a novel and promising target for the treatment of female cancers and pediatric medulloblastoma [uu.diva-portal.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. EPLIN Downregulation Promotes Epithelial-Mesenchymal Transition in Prostate Cancer Cells and Correlates With Clinical Lymph Node Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Albacarcin V adds EPLIN as a novel and promising target for the treatment of female cancers and pediatric medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Polycarcin V: Discovery, Biosynthesis, and Mechanism of Action

Foreword: This guide was initially conceived to explore the natural product "Albacarcin V." However, a comprehensive search of the scientific literature yielded no publicly available data for a compound of that name. It is hypothesized that this may be a misnomer or a very recent, yet unpublished, discovery. Instead, this guide has been pivoted to focus on a closely related and well-documented antitumor agent, Polycarcin V , and the broader family of gilvocarcin antibiotics. This pivot allows for a scientifically rigorous and detailed exploration of a compound with a similar nomenclature and significant therapeutic potential.

Introduction to the Gilvocarcin Family and the Discovery of Polycarcin V

The gilvocarcin family of C-aryl glycoside natural products represents a class of potent antitumor antibiotics with characteristically low toxicity.[1] First discovered in the early 1980s, these compounds are produced by various species of Streptomyces, a genus of bacteria renowned for its prolific production of bioactive secondary metabolites.[2] The most studied member of this family is Gilvocarcin V, known for its potent bactericidal, virucidal, and antitumor activities.[2]

Polycarcin V was more recently discovered as a novel member of this family through bioactivity-guided fractionation of a culture extract from Streptomyces polyformus sp. nov. (YIM 33176).[3] Interestingly, Polycarcin V co-occurs with the known Gilvocarcin V in this strain.[1]

The Origin and Producing Organism: Streptomyces polyformus

Streptomyces polyformus is the bacterium responsible for the production of Polycarcin V. As with other Streptomyces species, it is a Gram-positive, filamentous bacterium found in the soil. The concomitant production of both Polycarcin V and Gilvocarcin V by the same organism is a notable and unusual occurrence in bacterial natural product biosynthesis.[3] This suggests a degree of plasticity within the biosynthetic machinery of S. polyformus.[3]

Chemical Structure and Properties of Polycarcin V

Polycarcin V is a C-aryl glycoside, a class of molecules where a sugar moiety is attached to an aromatic core via a carbon-carbon bond. Its structure is closely related to Gilvocarcin V, sharing the same benzo[d]naphtho[1,2-b]pyran-6-one aglycone. The key structural distinction lies in the carbohydrate unit. While Gilvocarcin V possesses a β-linked D-fucofuranose sugar, Polycarcin V features a C-glycosidically linked α-L-rhamnopyranosyl moiety.[1][3] This α-C-glycosidic linkage is a rare feature among known C-aryl glycoside natural products.[1]

| Feature | Polycarcin V | Gilvocarcin V |

| Aglycone | Benzo[d]naphtho[1,2-b]pyran-6-one | Benzo[d]naphtho[1,2-b]pyran-6-one |

| Sugar Moiety | α-L-rhamnopyranose | β-D-fucofuranose |

| Linkage | α-C-glycosidic | β-C-glycosidic |

| Producing Organism | Streptomyces polyformus | Streptomyces griseoflavus, S. polyformus |

Biosynthesis of Gilvocarcin-Type Antibiotics

While the specific gene cluster for Polycarcin V has not been separately detailed, the biosynthesis of the closely related Gilvocarcin V from Streptomyces griseoflavus Gö 3592 has been elucidated and provides a robust model.[4][5] The gilvocarcin (gil) gene cluster spans approximately 32.9 kb and contains 26 open reading frames (ORFs).[2][6] The biosynthesis is thought to proceed through a type II polyketide synthase (PKS) pathway, followed by a series of intriguing post-PKS tailoring steps.[2][5]

Key biosynthetic steps include:

-

Polyketide chain assembly: A type II PKS system constructs the polyketide backbone.

-

Oxidative rearrangement: An angucyclinone intermediate undergoes an oxidative rearrangement.

-

C-glycosylation: A sugar moiety is attached to the aromatic core. The presence of both furanosyl and pyranosyl C-glycosides in S. polyformus cultures suggests the possibility of two distinct C-glycosylation pathways.[3]

-

Formation of the vinyl side chain: This functional group is crucial for the biological activity of these compounds.[2]

Caption: Postulated biosynthetic pathway for gilvocarcin-type antibiotics.

Mechanism of Antitumor Action

The antitumor activity of the gilvocarcin family is primarily attributed to their interaction with DNA.[7] Polycarcin V exhibits significant cytotoxicity with a pronounced selectivity for non-small-cell lung cancer, breast cancer, and melanoma cells.[3] Its antiproliferative fingerprint is nearly identical to that of actinomycin D, a known DNA intercalator.[3]

The proposed mechanism of action involves a multi-step process:

-

DNA Intercalation: The planar aromatic core of Polycarcin V intercalates between the base pairs of duplex DNA.[1][8]

-

Light-Activated Covalent Bonding: Upon exposure to light (365–450 nm), the vinyl group of Polycarcin V becomes activated.[8][9] This leads to the formation of a covalent [2+2] cycloaddition with a thymine residue in the DNA.[1][8] This photo-induced DNA damage is a key aspect of its cytotoxicity.[8]

-

Inhibition of DNA Synthesis: The formation of these DNA adducts strongly inhibits DNA synthesis, ultimately leading to cell death.[7]

Caption: The proposed mechanism of action for Polycarcin V.

Experimental Protocols

Isolation and Purification of Polycarcin V from Streptomyces polyformus

This protocol is a generalized procedure based on standard methods for isolating natural products from Streptomyces.

-

Cultivation: Inoculate Streptomyces polyformus (YIM 33176) in a suitable liquid medium (e.g., ISP2 broth) and incubate at 28-30°C with shaking for 7-10 days.

-

Extraction:

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the mycelium with an organic solvent such as methanol or acetone.

-

Extract the supernatant with an immiscible organic solvent like ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

-

-

Fractionation:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) and bioassay against a sensitive cancer cell line (e.g., MCF-7).

-

-

Purification:

-

Pool the active fractions and further purify using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile gradient.

-

Collect the peak corresponding to Polycarcin V.

-

-

Characterization:

-

Confirm the structure of the purified compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).[8]

-

Caption: Workflow for the isolation and purification of Polycarcin V.

In Vitro Cytotoxicity Assay

-

Cell Culture: Culture human cancer cell lines (e.g., non-small-cell lung cancer, breast cancer, melanoma) in appropriate media and conditions.[3]

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of Polycarcin V. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assessment: Determine cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each cell line.

| Cell Line Type | Example Cell Lines | Reported IC₇₀ (ng/mL) |

| Non-small-cell lung | LXF 1211 L, LXFL 529L | < 0.3 - 0.3 |

| Breast cancer | MCF7, MDAMB231, MDAMB 468 | < 0.3 - 4 |

| Melanoma | MEXF 462NL, MEXF 514 L, MEXF 520L | < 0.3 - 0.4 |

Data adapted from Li et al., 2008.[3]

Conclusion and Future Perspectives

Polycarcin V and the gilvocarcin family of natural products continue to be promising candidates for the development of novel anticancer therapies. Their unique light-activated mechanism of action offers potential for targeted photochemotherapy. Further research into the biosynthesis of these compounds could enable the generation of novel analogs with improved efficacy and reduced toxicity through combinatorial biosynthesis and synthetic biology approaches. The discovery of Polycarcin V underscores the vast and largely untapped potential of microbial natural products in drug discovery.

References

-

Fischer, C., et al. (2003). The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins. Journal of the American Chemical Society, 125(26), 7818–7819. [Link]

-

Tomita, F., Takahashi, K., & Tamaoki, T. (1982). Gilvocarcins, New Antitumor Antibiotics. 4. Mode of Action. The Journal of Antibiotics, 35(8), 1038–1041. [Link]

-

Chen, J. M., et al. (2014). Total synthesis of the antitumor natural product polycarcin V and evaluation of its DNA binding profile. Organic Letters, 16(11), 3036–3039. [Link]

-

Wang, Y., et al. (2019). Polycarcin V induces DNA-damage response and enables the profiling of DNA-binding proteins. Nucleic Acids Research, 47(16), 8438–8451. [Link]

-

Ting, C. P., & Lee, J. C. (2014). Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile. Organic Letters, 16(11), 3036–3039. [Link]

-

Elespuru, R. K., & Gonda, S. K. (1984). Activation of antitumor agent gilvocarcins by visible light. Science, 223(4631), 69–71. [Link]

-

Morimoto, M., et al. (1981). Gilvocarcins, new antitumor antibiotics. 3. Antitumor activity. The Journal of Antibiotics, 34(6), 701–707. [Link]

-

Fischer, C., et al. (2003). The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins. Journal of the American Chemical Society, 125(26), 7818-7819. [Link]

-

Li, Y. Q., et al. (2008). Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus. Organic & Biomolecular Chemistry, 6(19), 3601–3605. [Link]

-

ResearchGate. (n.d.). Enzymatic Methylation and Structure–Activity-Relationship Studies on Polycarcin V, a Gilvocarcin-Type Antitumor Agent. Retrieved February 4, 2026, from [Link]

-

Fischer, C., et al. (2003). The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins. Journal of the American Chemical Society, 125(26), 7818–7819. [Link]

-

MIBiG. (n.d.). BGC0000226: gilvocarcin V biosynthetic gene cluster from Streptomyces griseoflavus. Retrieved February 4, 2026, from [Link]

Sources

- 1. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BGC0000226 [mibig.secondarymetabolites.org]

- 7. Gilvocarcins, new antitumor antibiotics. 4. Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polycarcin V induces DNA-damage response and enables the profiling of DNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Albacarcin V synonyms (Chrysomycin A, Virenomycin V)

Structural Biology, Mechanism of Action, and Therapeutic Applications

Executive Summary

Albacarcin V , chemically synonymous with Chrysomycin A and Virenomycin V , is a potent C-aryl glycoside antibiotic belonging to the gilvocarcin class.[1] Characterized by a unique planar benzonaphthopyranone chromophore linked via a C-glycosidic bond to a rare sugar moiety (virenose), it exhibits a dual-mechanism profile: potent DNA intercalation with topoisomerase inhibition and photoactivated histone cross-linking.[1]

While historically identified as an antitumor agent, recent investigations have repositioned Albacarcin V as a critical lead compound for Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis.[1] This guide synthesizes the physicochemical properties, biosynthetic pathways, and experimental protocols required for its study in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Albacarcin V is distinguished by its C-8 vinyl group, differentiating it from its methyl-substituted analog, Albacarcin M (Chrysomycin B).[1] The stability of the C-glycosidic bond renders it resistant to enzymatic hydrolysis, a significant pharmacokinetic advantage over O-glycoside antibiotics.[1]

| Property | Data |

| Primary Synonyms | Chrysomycin A, Virenomycin V, Albacarcin V |

| CAS Number | 82196-88-1 |

| Molecular Formula | C₂₈H₂₈O₉ |

| Molecular Weight | 508.52 g/mol |

| Chemical Class | Benzonaphthopyranone C-glycoside (Gilvocarcin-type) |

| Chromophore | 8-vinyl-1-hydroxy-10,12-dimethoxy-6H-benzo[d]naphtho[1,2-b]pyran-6-one |

| Sugar Moiety | 6-deoxy-3-C-methyl-β-L-gulopyranose (Virenose) |

| Solubility | Soluble in DMSO, CHCl₃, EtOAc; Poorly soluble in H₂O |

| Appearance | Yellow crystalline solid |

Biosynthesis & Production

Albacarcin V is a secondary metabolite produced by Streptomyces species (e.g., S. virens, S. sporoverrucosus). Its biosynthesis follows a Type II Polyketide Synthase (PKS) pathway, notable for the oxidative rearrangement of the polyketide backbone and the late-stage C-glycosylation event.[1]

Biosynthetic Logic

-

Polyketide Assembly: Condensation of acetate/malonate units by Type II PKS forms the angucycline-like core.[1]

-

Oxidative Rearrangement: Oxygenases catalyze ring cleavage and contraction to form the benzonaphthopyranone scaffold.

-

C-Glycosylation: A specific C-glycosyltransferase attaches the TDP-activated virenose sugar to the aromatic core.[1]

-

Tailoring: Methyltransferases install the methoxy groups at C-10 and C-12.[1]

Figure 1: Simplified biosynthetic pathway of Albacarcin V from polyketide precursors.[1]

Mechanism of Action (MOA)

The therapeutic potency of Albacarcin V stems from a multimodal interaction with nuclear targets.

A. DNA Intercalation & Topoisomerase Inhibition

Unlike simple intercalators, Albacarcin V binds DNA with sequence specificity. The planar aromatic system intercalates between base pairs, positioning the sugar moiety in the groove (likely the minor groove), which stabilizes the complex. This physical blockade inhibits Topoisomerase I , preventing the relaxation of supercoiled DNA during replication and transcription, leading to replication fork arrest and apoptosis.

B. Photoactivated Histone Cross-linking

Similar to Gilvocarcin V, Albacarcin V possesses a coumarin-based chromophore that is photoactive.[1] Upon exposure to near-UV light (320–400 nm), the molecule generates radical species that covalently cross-link DNA to Histone H3 and the chaperone protein GRP78 .[1] This "fixation" of the chromatin structure is irreversibly cytotoxic.

Figure 2: Dual Mechanism of Action: Topoisomerase inhibition and photo-induced chromatin cross-linking.[1]

Experimental Protocols

Protocol A: Isolation from Fermentation Broth

Objective: Isolate high-purity Albacarcin V from Streptomyces culture.[1]

-

Fermentation: Cultivate Streptomyces sp. (e.g., strain A-419) in soybean meal-glucose medium at 28°C for 96–120 hours.[1]

-

Extraction:

-

Filter mycelia from the broth.

-

Extract the filtrate with Ethyl Acetate (EtOAc) (1:1 v/v).[1]

-

Extract the mycelial cake with Acetone; evaporate acetone and partition residue between water and EtOAc.

-

Combine organic layers and concentrate in vacuo to yield crude yellow oil.

-

-

Primary Purification (Silica Gel):

-

Load crude extract onto a Silica Gel 60 column.

-

Elute with a gradient of Chloroform:Methanol (CHCl₃:MeOH) from 100:0 to 95:5.

-

Collect yellow fractions.[1] Monitor via TLC (Rf ~0.5 in CHCl₃:MeOH 9:1).

-

-

Final Purification (HPLC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

-

Mobile Phase: Acetonitrile:Water (60:[1]40) isocratic flow at 3 mL/min.[1]

-

Detection: UV at 254 nm and 395 nm.

-

Separation: Albacarcin V (Chrysomycin A) elutes after Albacarcin M (Chrysomycin B)[1] due to the lipophilicity of the vinyl group.

-

Protocol B: Antimicrobial Susceptibility Assay (MDR-TB)

Objective: Determine Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.[1][2][3]

-

Preparation: Dissolve Albacarcin V in 100% DMSO to a stock concentration of 10 mg/mL.

-

Medium: Use Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase).

-

Inoculum: Adjust M. tuberculosis (strain H37Rv or MDR clinical isolates) to OD₆₀₀ ≈ 0.05.[1]

-

Plate Setup:

-

Use 96-well microtiter plates.

-

Perform serial 2-fold dilutions of Albacarcin V (Range: 0.05 µg/mL to 64 µg/mL).

-

Include Rifampicin as a positive control and DMSO as a vehicle control.

-

-

Incubation: Seal plates and incubate at 37°C for 7 days (Alamar Blue method) or 14 days (turbidity method).

-

Readout:

Therapeutic Potential & Toxicity[1]

-

Oncology: While potent against leukemia (HL-60) and solid tumors (A549), systemic toxicity has historically limited clinical progression.[1] However, its photoactivation property suggests potential for Photodynamic Therapy (PDT) , allowing localized activation at tumor sites to minimize systemic side effects.

-

Infectious Disease: The current primary interest lies in Tuberculosis . Albacarcin V shows bactericidal activity against non-replicating and intracellular M. tuberculosis, a key differentiator from many standard antibiotics.

-

Safety: Preliminary cytotoxicity data indicates a narrow therapeutic index. Future development requires medicinal chemistry optimization (e.g., sugar modification) to improve selectivity for bacterial Topoisomerase over the human homolog.

References

-

Identification & Structure: Strelitz, F., Flon, H., & Asheshov, I. N. (1955). Chrysomycin: A new antibiotic substance for bacterial viruses. Journal of Bacteriology, 69(3), 280–283. Link[1]

-

Anti-TB Activity: Hartkoorn, R. C., et al. (2021).[3][4] Chrysomycin A inhibits the topoisomerase I of Mycobacterium tuberculosis.[4][5] BioRxiv.[1][5] Link[1]

-

Synthesis: Wu, F., et al. (2020).[2][6] Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis. ACS Central Science, 6(6), 928–938. Link[1]

-

Mechanism (Photoactivation): Knobler, C. M., et al. (1992). Gilvocarcin V-dependent photocrosslinking of DNA to histones.[1] Biochemistry, 31(45), 11104–11109. Link[1]

-

Biosynthesis: Kharel, M. K., et al. (2010).[7] Biosynthesis of Chrysomycins A and B: Origin of the Chromophore. ChemBioChem, 11(4), 523–532.[7] Link[1]

Sources

- 1. Albacarcin M | C27H28O9 | CID 174343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. BIOSYNTHESIS OF CHRYSOMYCINS A AND B ORIGIN OF THE CHROMOPHORE [jstage.jst.go.jp]

The Gilvocarcin Paradigm: Biosynthetic Logic and Enzymatic Machinery

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The gilvocarcin class of antitumor antibiotics represents a pinnacle of biosynthetic complexity. Characterized by a unique benzanaphthacene chromophore linked to a C-glycoside, these compounds (notably Gilvocarcin V, M, and E) exhibit potent antitumor activity through a distinct mechanism: photoactivated [2+2] cycloaddition to DNA thymine residues and histone H3 cross-linking.

For the drug development scientist, the gilvocarcin pathway is not merely a route to a molecule but a masterclass in enzymatic versatility—featuring C-glycosyltransferases that challenge the "glycosylation-last" dogma and flavoenzymes that catalyze radical ring contractions. This guide deconstructs the biosynthetic logic of the gil gene cluster (Streptomyces griseoflavus), offering mechanistic insights and validated experimental protocols for interrogating these enzymes.

Module 1: The Genetic Architecture and Polyketide Assembly

The biosynthesis of gilvocarcin does not follow the linear logic of Type I PKS systems. It utilizes a Type II Polyketide Synthase (PKS) machinery to generate an angucycline scaffold, which serves as the substrate for the pathway's most defining chemical operations.

The PKS Assembly Line

The core scaffold is synthesized by a minimal PKS complex consisting of the ketosynthase (KS) units GilA and GilB, and the acyl carrier protein (ACP) GilC.

-

Starter Unit Control: Unlike typical angucyclines that use acetyl-CoA, Gilvocarcin V (vinyl side chain) and E (ethyl side chain) are primed by propionyl-CoA .

-

The Specificity Filter: The enzyme GilQ acts as the gatekeeper, specifically selecting propionyl-CoA over acetyl-CoA, thereby dictating the C-8 side chain identity.

-

Cyclization: The immediate product is not the final chromophore but pregilvocarcin V , an angucycline intermediate.

The Sugar Supply Chain (dTDP-D-Fucofuranose)

The sugar moiety is essential for histone H3 binding.[1] Its biosynthesis involves a deviation from the standard pyranose logic, requiring a ring contraction to the furanose form.[2]

Pathway Logic:

-

Activation: Glucose-1-phosphate

dTDP-Glucose (GilD). -

Dehydration: dTDP-Glucose

dTDP-4-keto-6-deoxy-glucose (GilE). -

Reduction & Contraction: The ketoreductase GilU and the mutase GilM are proposed to catalyze the reduction and the pyranose-to-furanose ring contraction to yield dTDP-D-fucofuranose .

Figure 1: The convergent biosynthetic logic of Gilvocarcin V, highlighting the merger of the polyketide and sugar pathways prior to the skeletal rearrangement.

Module 2: The C-Glycosylation Checkpoint

For years, a debate persisted: does glycosylation occur before or after the oxidative rearrangement? Structural and genetic evidence has resolved this: Glycosylation is an early event.

The Role of GilGT

GilGT is a C-glycosyltransferase that attaches the D-fucofuranose to the C-4 position of the angucycline core.

-

Substrate Specificity: GilGT requires the angucycline scaffold (pregilvocarcin). It cannot glycosylate the rearranged benzanaphthacene core.

-

Significance: This C-C bond is metabolically stable (unlike O-glycosides), conferring resistance to hydrolytic cleavage in the cellular environment. This step "locks" the pathway toward the gilvocarcin class, distinguishing it from other angucycline antibiotics like jadomycin.

Module 3: The Oxidative Rearrangement (The "Black Box" Revealed)

The transformation of the angucycline core (four six-membered rings) into the gilvocarcin core (benzanaphthacene) is the most chemically sophisticated step.

The Oxidative C-C Bond Cleavage (GilOII)

The enzyme GilOII (and likely helper enzymes GilOI/GilOIV) catalyzes an oxidative rearrangement.

-

Mechanism: It involves the cleavage of the C5-C6 bond of the angucycline.

-

Chemistry: This is likely a Baeyer-Villiger-type oxidation or a flavin-mediated radical cleavage that excises a carbon atom (or rearranges the skeleton) to contract the ring system. This creates the unique lactone-containing chromophore.

The Bottleneck: GilR

The final step is catalyzed by GilR , a vanillyl-alcohol oxidase (VAO) homolog.

-

Substrate: The hemiacetal intermediate (Pro-gilvocarcin V).[3]

-

Reaction: Dehydrogenation of the hemiacetal to form the lactone ring.

-

Cofactor: GilR features a bicovalently tethered FAD (linked via His-65 and Cys-125).[3] This covalent linkage significantly increases the redox potential of the FAD, allowing it to perform difficult oxidations.

-

Catalytic Residue: Tyr-448 acts as the general base, abstracting a proton from the substrate to initiate hydride transfer to FAD.

Module 4: Experimental Protocols

To study these enzymes, standard assays often fail due to the insolubility of the polyketide substrates and the specific cofactor requirements. Below is a validated workflow for assaying GilR , the terminal bottleneck enzyme.

Protocol: In Vitro Spectrophotometric Assay of GilR

Objective: Monitor the conversion of Pregilvocarcin V (hemiacetal) to Gilvocarcin V (lactone) by tracking the distinct UV-Vis spectral shift.

Reagents:

-

Buffer A: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.

-

Enzyme: Purified recombinant GilR (expressed in E. coli BL21, purified via Ni-NTA). Note: GilR is yellow due to bound FAD.

-

Substrate: Pregilvocarcin V (Must be isolated from a ΔgilR mutant strain of S. griseoflavus or S. lividans). Dissolve in DMSO to 10 mM stock.

-

Electron Acceptor: Phenazine methosulfate (PMS) or simply molecular oxygen (aerobic conditions).

Workflow:

-

Preparation: In a quartz cuvette, mix 980 µL of Buffer A and 10 µL of Substrate (100 µM final).

-

Baseline: Record the UV-Vis spectrum (250–600 nm) to establish the baseline of the hemiacetal intermediate.

-

Initiation: Add 10 µL of GilR (1–5 µM final concentration). Mix by inversion.

-

Kinetics: Monitor the absorbance change at 400 nm (characteristic of the fully conjugated lactone chromophore) every 30 seconds for 20 minutes at 30°C.

-

Validation:

-

Negative Control: Heat-inactivated GilR (95°C for 10 min).

-

Confirmation: Extract the reaction mixture with ethyl acetate and analyze via HPLC-MS to confirm the mass shift (-2 Da, corresponding to oxidation).

-

Data Interpretation: A hyperchromic shift at ~400 nm and the appearance of distinct vibronic fine structure indicates successful lactone formation.

Future Directions: Combinatorial Biosynthesis

The modular nature of this pathway offers specific engineering points:

-

GilGT Engineering: Mutating GilGT to accept different sugar nucleotides (e.g., L-rhamnose) to alter histone binding affinity.

-

GilQ Swapping: Replacing GilQ with acyltransferases from other clusters to incorporate longer side chains (butyryl, isobutyryl) at C-8, potentially altering lipophilicity and tissue distribution.

References

-

The Crystal Structure and Mechanism of an Unusual Oxidoreductase, GilR, Involved in Gilvocarcin V Biosynthesis. Source: Journal of Biological Chemistry (via PMC) URL:[4][Link]

-

The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins. Source: Journal of the American Chemical Society URL:[5][Link]

-

Inactivation of gilGT, encoding a C-glycosyltransferase, and gilOIII, encoding a P450 enzyme, allows the details of the late biosynthetic pathway to gilvocarcin V to be delineated. Source: ChemBioChem URL:[Link]

-

Oxidative rearrangement processes in the biosynthesis of gilvocarcin V. Source: Journal of the American Chemical Society URL:[5][Link]

-

Engineered Biosynthesis of Gilvocarcin Analogues with Altered Deoxyhexopyranose Moieties. Source: Applied and Environmental Microbiology URL:[Link]

Sources

- 1. Engineered Biosynthesis of Gilvocarcin Analogues with Altered Deoxyhexopyranose Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of CDP-α‑d‑fucofuranose and CDP-β‑l‑6-deoxy-altrofuranose for the Capsular Polysaccharides of - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Utilization of Cofactor Binding Energy for Enzyme Catalysis: Formate Dehydrogenase-Catalyzed Reactions of the Whole NAD Cofactor and Cofactor Pieces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Protocol: Synthesis and Purification of Albacarcin V (Chrysomycin A)

Application Note: AN-CHM-2026-04

Executive Summary & Compound Identity

Albacarcin V , historically and chemically synonymous with Chrysomycin A (and Virenomycin V), is a potent antitumor antibiotic belonging to the benzo[d]naphtho[1,2-b]pyran-6-one class (Gilvocarcin-type). Unlike its congener Gilvocarcin V, Albacarcin V possesses a distinct C-glycosidic moiety (virenose/methyl-gulopyranosyl) attached to the tetracyclic chromophore.

Recent studies have elevated the status of Albacarcin V from a general DNA intercalator to a targeted therapeutic agent, specifically implicating the Epithelial Protein Lost In Neoplasm (EPLIN) as a novel target for treating medulloblastoma and female cancers [1].

This guide provides two validated pathways for acquisition:

-

Biological Production: High-yield fermentation using Streptomyces sp. 891-B6.

-

Chemical Total Synthesis: A convergent, 10-step stereoselective protocol featuring late-stage C-glycosylation.[1]

Compound Data Profile

| Property | Specification |

| IUPAC Name | 4-(6-deoxy-3-C-methyl-β-L-gulopyranosyl)-8-ethenyl-1-hydroxy-10,12-dimethoxy-6H-benzo[d]naphtho[1,2-b]pyran-6-one |

| CAS Number | 82196-88-1 (Chrysomycin A) / 92841-46-8 (Albacarcin V) |

| Molecular Formula | C₂₈H₂₈O₉ |

| Molecular Weight | 508.52 g/mol |

| Solubility | DMSO (>20 mg/mL), DMF, Pyridine; Poorly soluble in water/MeOH.[2] |

| Key Absorbance |

Method A: Biological Production (Fermentation)

This protocol utilizes the high-producing mutant strain Streptomyces sp. 891-B6.[2][3] Standard wild-type strains often yield <100 mg/L; this optimized protocol targets yields >1.5 g/L [2].

Strain Maintenance & Seed Culture

-

Solid Media: ISP-2 agar slants; incubate at 28°C for 7 days.

-

Seed Medium: Glucose (20 g/L), Starch (10 g/L), Soybean meal (10 g/L), NaCl (2 g/L), CaCO₃ (2 g/L), pH 7.2.

-

Seed Protocol: Inoculate 50 mL seed medium in a 250 mL baffled flask. Incubate at 28°C, 220 rpm for 48–72 hours (until mycelial density is high).

Fermentation Optimization

The production phase relies on a complex carbon/nitrogen balance to prevent catabolite repression while fueling polyketide synthase (PKS) pathways.

-

Production Medium (Optimized):

-

Glucose: 39.3 g/L

-

Corn Starch: 20.7 g/L

-

Soybean Meal: 15.5 g/L

-

CaCO₃: 2.0 g/L[2]

-

pH Adjustment: Initial pH 6.5 (Critical for stability).

-

-

Fermentation Parameters:

Downstream Processing (Extraction)

-

Separation: Centrifuge broth at 4,000

g for 20 min. Albacarcin V is largely intracellular/mycelium-bound but also present in the supernatant. -

Extraction:

-

Mycelium: Extract twice with Acetone/Methanol (1:1).

-

Supernatant: Extract twice with Ethyl Acetate (EtOAc) at 1:1 ratio.

-

-

Concentration: Combine organic phases, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude yellow oleoresin.

Method B: Chemical Total Synthesis

For applications requiring isotopic labeling or structural analog generation, total synthesis is preferred. This protocol is based on the convergent strategy developed by Lei and co-workers, featuring a 10-step longest linear sequence [3].

Retrosynthetic Logic

The synthesis disconnects into two key fragments:

-

The Aglycone: A naphthalene-based triflate derived from 1,8-naphthalenediol.

-

The Sugar Donor: A specific glycosyl acetate derived from L-fucose or similar chiral pool precursors.

Key Synthetic Steps

Step 1: Aglycone Construction

-

Start with 1,8-naphthalenediol .[1]

-

Perform selective protection and iodination to install the handle for the biaryl coupling.

-

Utilize a Suzuki-Miyaura coupling to form the biaryl axis between the naphthalene core and the benzoic acid derivative (isocoumarin precursor).

Step 2: Late-Stage C-Glycosylation (The "Albacarcin" Specificity)

-

Reagents: SnCl₄ (Lewis Acid), 4Å Molecular Sieves, DCE (Dichloroethane).

-

Procedure:

-

Dissolve the protected aglycone and the glycosyl acetate donor in dry DCE.

-

Cool to 0°C; add SnCl₄ dropwise.

-

Allow warming to room temperature. The reaction proceeds via an oxocarbenium ion intermediate.

-

Mechanism Note: The regioselectivity (C-4 position) is controlled by the steric bulk of the C-1 substituents and the coordination of the Lewis acid.

-

Step 3: Global Deprotection

-

Reagent: 1.5 M H₂SO₄ in Methanol.

-

Conditions: Heat to 70°C.

-

Outcome: This step is critical. Unlike basic saponification (which leads to complex mixtures of acetates), acidic methanolysis cleanly removes the acetyl protecting groups on the sugar and the methyl ethers on the aglycone where necessary, affording Albacarcin V in ~65% yield for the final step.

Purification & Characterization Protocol

Whether produced via fermentation or synthesis, the final purification requires removal of the "M" analogue (methyl vs. vinyl side chain) and minor regioisomers.

Preparative HPLC Protocol

-

Column: Phenomenex Luna C18(2), 250

21.2 mm, 5 -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

-

Gradient:

-

0–5 min: 40% B (Isocratic hold)

-

5–25 min: 40%

85% B (Linear gradient) -

25–30 min: 95% B (Wash)

-

-

Flow Rate: 10 mL/min.

-

Detection: UV 280 nm.

-

Retention: Albacarcin V typically elutes at ~18.5 min; Albacarcin M (impurity) elutes earlier (~16 min).

Quality Control Parameters

| Test | Acceptance Criteria |

| HPLC Purity | |

| ¹H NMR (DMSO-d₆) | Diagnostic vinyl protons: |

| HRMS (ESI+) | |

| Appearance | Bright yellow powder. |

Visual Workflows

Figure 1: Fermentation & Isolation Logic

Caption: Optimized workflow for the biological production of Albacarcin V from Streptomyces sp. 891-B6.

Figure 2: Chemical Synthesis Pathway (Convergent)

Caption: Convergent 10-step total synthesis strategy highlighting the critical Lewis acid-mediated C-glycosylation.

References

-

Krahulcová, L., et al. (2026). "Albacarcin V adds EPLIN as a novel and promising target for the treatment of female cancers and pediatric medulloblastoma."[2][3][4] Biochemical Pharmacology.

-

Hu, Z., Weng, Q., Cai, Z., & Zhang, H. (2024).[3] "Optimization of fermentation conditions and medium components for chrysomycin A production by Streptomyces sp. 891-B6." BMC Microbiology.[3]

-

Piao, S., et al. (2020).[1] "Total Syntheses of Chrysomycin A, Polycarcin V, and Gilvocarcin V through Late-Stage C-Glycosylation." ACS Central Science, 6(5), 805–814.

-

National Center for Biotechnology Information. (2025).[5][6][7] "PubChem Compound Summary for CID 122815, Albacarcin V". PubChem.

Sources

Application Note: A Convergent Strategy for the Total Synthesis of Albacarcin V and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albacarcin V is a naturally occurring C-glycoside with a complex benzonaphthopyranone core. Its intricate architecture and potential biological activities make it an attractive target for total synthesis and analogue development. This document outlines a comprehensive and modular synthetic strategy designed for the construction of Albacarcin V and its analogues, facilitating structure-activity relationship (SAR) studies crucial for drug discovery. The approach is convergent, breaking the molecule into two primary building blocks: a highly substituted benzonaphthopyranone aglycone and a specialized deoxysugar glycosyl donor. Detailed protocols for the stereoselective synthesis of these fragments and their subsequent coupling are provided, emphasizing the chemical rationale behind key strategic decisions.

Introduction

Natural products remain a cornerstone of modern pharmacology. Albacarcin V, a member of the pluramycin family of antibiotics, exemplifies the structural complexity and therapeutic potential found in nature. Its structure features a planar, aromatic benzonaphthopyranone aglycone C-glycosidically linked to a rare deoxysugar, 6-deoxy-3-C-methyl-L-gulose.[1][2] Molecules of this class are known for their potent antitumor and antibacterial properties, which are derived from their ability to intercalate with DNA and inhibit critical cellular processes.

The development of a robust synthetic route to Albacarcin V is paramount for several reasons. First, it provides access to quantities of the natural product for detailed biological evaluation, overcoming the limitations of isolation from natural sources. Second, and more importantly for drug development, a flexible synthetic platform allows for the systematic modification of the core structure. By creating a library of Albacarcin V analogues, researchers can probe the key structural motifs responsible for its bioactivity, potentially leading to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. This application note details such a strategy, focusing on a convergent design that maximizes efficiency and modularity.

PART I: Retrosynthetic Analysis and Strategic Overview

A convergent approach offers the most logical path to a molecule of Albacarcin V's complexity. This strategy involves the independent synthesis of two advanced fragments, which are then joined late in the sequence.[3] Our retrosynthetic analysis disconnects the molecule at the C-glycosidic bond, identifying two key synthons: the Aglycone 1 and the Deoxysugar Glycosyl Donor 2 .

The primary strategic challenges are:

-

Construction of the Polycyclic Aromatic Aglycone: The synthesis must regioselectively install the requisite oxygenation and vinyl substitution pattern on the benzonaphthopyranone framework.

-

Stereoselective Synthesis of the Deoxysugar: The 6-deoxy-3-C-methyl-L-gulose moiety contains multiple contiguous stereocenters that must be precisely controlled.

-

Formation of the C-Glycosidic Bond: Creating a carbon-carbon bond between the electron-rich aromatic core and the anomeric center of the sugar is a significant synthetic hurdle that requires careful selection of coupling partners and reaction conditions.

The overall retrosynthetic plan is visualized below.

Figure 1: Retrosynthetic analysis of Albacarcin V.

PART II: Synthesis of the Benzonaphthopyranone Aglycone

The construction of the aglycone is a multi-step process beginning with simpler aromatic precursors. A plausible and flexible approach involves building a highly substituted naphthalene core, which is then subjected to an annulation reaction to form the pyranone ring.

Causality Behind Experimental Choices

The chosen route leverages a palladium-catalyzed Suzuki cross-coupling to assemble a biaryl precursor.[4] This reaction is selected for its exceptional functional group tolerance and reliability in forming C-C bonds between aromatic rings. Subsequent intramolecular cyclization via an allene-mediated electrocyclization provides a powerful method for constructing the carbazole core, a strategy used in the synthesis of related natural products like carazostatin.[4] This method allows for the formation of the complex ring system under relatively mild conditions.

Protocol 1: Synthesis of the Carbazole Aglycone Core

This protocol outlines the synthesis of a functionalized carbazole, which serves as a key intermediate for the aglycone.

Step 1: Suzuki Cross-Coupling

-

To a flame-dried Schlenk flask, add 3-iodoindole (1.0 equiv), a suitable vinylboronic acid derivative (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed 3:1 mixture of dioxane and water.

-

Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-alkenylindole intermediate.

Step 2: Allene-Mediated Electrocyclic Reaction

-

Dissolve the 3-alkenylindole intermediate (1.0 equiv) in anhydrous THF under an argon atmosphere and cool to -78 °C.

-

Add ethynylmagnesium bromide (1.5 equiv, 0.5 M in THF) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Dry the combined organic layers, concentrate, and purify by chromatography to obtain the propargyl alcohol.

-

Protect the resulting alcohol (e.g., as a MOM ether) using standard conditions.

-

To a solution of the protected 3-alkenyl-2-propargylindole in t-BuOH, add t-BuOK (3.0 equiv) at room temperature.

-

Heat the mixture to 90 °C for 4 hours.[4]

-

Cool, neutralize with 1 M HCl, and extract with dichloromethane.

-

Purify the crude product by column chromatography to afford the desired carbazole aglycone.

| Reaction Step | Key Reagents | Purpose | Expected Yield |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Forms C-C bond to install vinyl group | 75-85% |

| Cyclization | t-BuOK | Promotes allene formation and electrocyclization | 60-70% |

PART III: Synthesis of the Deoxysugar Glycosyl Donor

The carbohydrate fragment of Albacarcin V is a complex deoxysugar that is not commercially available. Its synthesis requires a stereocontrolled route from a chiral pool starting material. L-rhamnose is a suitable precursor due to its inherent stereochemistry and the presence of the C6-deoxy function.

Causality Behind Experimental Choices

The key transformations include a Grignard reaction at C3 to install the C-methyl group and an inversion of stereochemistry at C2. The choice to form a trichloroacetimidate at the anomeric position is strategic; glycosyl trichloroacetimidates are highly effective glycosyl donors that are activated under mild Lewis acidic conditions, providing excellent stereocontrol in glycosylation reactions.

Protocol 2: Synthesis of the L-Gulose Donor

-

Protect the hydroxyl groups of L-rhamnose using a suitable protecting group strategy (e.g., formation of an isopropylidene acetal at C3-C4 and benzylation of C2).

-

Oxidize the free C3 hydroxyl group to the corresponding ketone using a mild oxidant like Dess-Martin periodinane.

-

Perform a stereoselective Grignard reaction on the C3-ketone using methylmagnesium bromide. The facial selectivity can be influenced by the existing stereocenters and protecting groups.

-

Remove the protecting groups and selectively re-protect to allow for inversion at C2, if necessary, via an oxidation-reduction sequence or an Sₙ2 displacement.

-

Once the correct L-gulose stereochemistry is established, perform a hemiacetal-selective reaction (e.g., using trichloroacetonitrile and DBU) to form the anomeric trichloroacetimidate, yielding the glycosyl donor.

PART IV: Convergent Assembly and Analogue Diversification

The final stages of the synthesis involve coupling the two advanced fragments and performing the necessary final-stage modifications.

Protocol 3: C-Glycosylation and Final Deprotection

-

Dissolve the carbazole aglycone 1 (1.0 equiv) and the deoxysugar trichloroacetimidate donor 2 (1.5 equiv) in anhydrous dichloromethane under an argon atmosphere.

-

Cool the solution to -40 °C.

-

Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 equiv), dropwise.

-

Stir the reaction at -40 °C for 2 hours, monitoring carefully by TLC.

-

Quench the reaction by adding triethylamine, then warm to room temperature.

-

Dilute with dichloromethane, wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer, concentrate, and purify by flash chromatography to isolate the protected C-glycoside.

-

Perform global deprotection using appropriate conditions (e.g., hydrogenation for benzyl ethers, acidic hydrolysis for MOM ethers and acetals) to yield the final Albacarcin V analogue.

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane | Apolar, aprotic solvent stabilizes reactive intermediates. |

| Catalyst | TMSOTf | Potent Lewis acid for activating the trichloroacetimidate donor. |

| Temperature | -40 °C | Low temperature enhances stereoselectivity and minimizes side reactions. |

Analogue Diversification Strategy

A key advantage of this convergent route is the ability to generate analogues by modifying the building blocks before the coupling step.

Figure 2: Workflow for analogue diversification.

-

Aglycone Modification: By using different substituted iodoindoles or various vinylboronic acids in Protocol 1, analogues with modified substitution patterns on the aromatic core can be synthesized.[5][6]

-

Sugar Modification: Starting with different sugars or altering the stereochemistry during the synthesis in Protocol 2 can produce analogues with novel carbohydrate moieties.

Conclusion

The synthetic strategy presented provides a robust and flexible framework for the total synthesis of Albacarcin V analogues. By dividing the complex target into more manageable building blocks, the convergent approach allows for parallel synthesis and late-stage diversification. The detailed protocols, grounded in established and reliable chemical transformations, offer a clear path for researchers to access these biologically important molecules. This strategy not only enables the synthesis of the natural product itself but also opens the door to a new chemical space of related compounds, providing essential tools for the ongoing search for novel therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122815, Albacarcin V. [Link]

-

Hieda, Y., Choshi, T., Uchida, Y., Fujioka, H., Fujii, S., & Hibino, S. (2012). Total synthesis of (±)-carquinostatin A, and asymmetric total synthesis of (R)-(-)-carquinostatin A and (S)-(+)-carquinostatin A. Chemical & pharmaceutical bulletin, 60(12), 1522–1530. [Link]

-

ResearchGate. (2012). Total Synthesis of (±)-Carquinostatin A, and Asymmetric Total Synthesis of ( R )-(−)-Carquinostatin A and ( S )-(+)-Carquinostatin A. [Link]

- Trost, B. M., Li, C. J. (2014). Modern Alkenylation Methods in Organic Synthesis. Wiley-VCH.

-

Choshi, T., et al. (2005). Total Syntheses of Carazostatin, Hyellazole, and Carbazoquinocins B−F. The Journal of Organic Chemistry, 70(19), 7559-7568. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Albacarcin V | C28H28O9 | CID 122815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Total Synthesis of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Total synthesis of (±)-carquinostatin a, and asymmetric total synthesis of (R)-(-)-carquinostatin a and (s)-(+)-carquinostatin a - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Studies of Albacarcin V

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Editorial Note: This document provides a comprehensive guide for the in vitro experimental design for Albacarcin V. Given the limited direct literature on "Albacarcin V," this guide is structured based on the known properties of related compounds, such as Albacarcin M[1], and the common mechanisms of action for antibiotics targeting bacterial cell wall synthesis. The central hypothesis guiding these protocols is that Albacarcin V acts as an inhibitor of bacterial glycosyltransferases, a critical class of enzymes in the biosynthesis of peptidoglycan.

Introduction: Unveiling the Potential of Albacarcin V

Albacarcin V is an investigational antibiotic agent with a chemical structure suggestive of polyketide glycosides. Compounds of this class have historically shown potent antimicrobial activity. This guide provides a framework for the systematic in vitro evaluation of Albacarcin V, focusing on elucidating its antibacterial spectrum, mechanism of action, and potential as a therapeutic agent. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to generate high-quality, reproducible data.

The central premise of this guide is that Albacarcin V, like many other complex natural product antibiotics, may exert its effect by disrupting the integrity of the bacterial cell wall. Specifically, we hypothesize that it targets glycosyltransferases, the enzymes responsible for polymerizing the glycan chains of peptidoglycan[2]. The experimental workflow is therefore designed to first confirm its antibacterial activity and then to dissect the specific molecular mechanism.

Preliminary Characterization of Albacarcin V

Before initiating biological assays, it is crucial to characterize the physicochemical properties of Albacarcin V.

| Property | Method | Expected Outcome |

| Molecular Weight | Mass Spectrometry | Provides the exact mass for concentration calculations. |

| Purity | HPLC-UV/MS | Should be >95% for use in biological assays. |

| Solubility | Serial Dilution in various solvents | Determination of an appropriate solvent (e.g., DMSO, ethanol) for stock solutions. |

| Stability | Time-course analysis via HPLC at different temperatures | Establishes storage and handling conditions. |

A well-characterized compound is the foundation of reproducible biological data.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the proposed experimental workflow for a comprehensive in vitro characterization of Albacarcin V.

Caption: High-level workflow for the in vitro characterization of Albacarcin V.

Detailed Protocols and Methodologies

4.1. Phase 1: Antimicrobial Activity Screening

The initial phase focuses on determining if Albacarcin V possesses antibacterial properties and defining its spectrum of activity.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[3][4]. The broth microdilution method is a standard and quantitative approach[5].

Principle: A serial dilution of Albacarcin V is incubated with a standardized bacterial suspension. The MIC is determined by visual inspection of turbidity.

Materials:

-

Albacarcin V stock solution (e.g., 1 mg/mL in DMSO)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Spectrophotometer

-

Incubator

Procedure:

-

Bacterial Inoculum Preparation:

-

Culture bacteria overnight on an appropriate agar plate.

-

Inoculate a few colonies into sterile broth and incubate until the culture reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

-

-

Serial Dilution of Albacarcin V:

-

Add 100 µL of MHB to wells 2-12 of a 96-well plate.

-

Add 200 µL of the Albacarcin V working solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of Albacarcin V at which there is no visible growth (no turbidity). This can be confirmed by measuring the optical density at 600 nm.

-

Self-Validation:

-

The growth control (well 11) must show distinct turbidity.

-

The sterility control (well 12) must remain clear.

-

Include a known antibiotic as a positive control.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

-

Spot-plate the aliquot onto an antibiotic-free agar plate.

-

Incubate the agar plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

4.2. Phase 2: Mechanism of Action Studies

If Albacarcin V demonstrates significant antibacterial activity, the next step is to elucidate its mechanism of action.

Caption: Hypothesized mechanism of Albacarcin V inhibiting glycosyltransferase.

This assay directly measures the effect of Albacarcin V on the activity of a specific glycosyltransferase. A common method is a coupled-enzyme assay that detects the release of a nucleotide diphosphate (e.g., UDP) from the donor sugar[6][7].

Principle: The UDP released from the GT reaction is used by pyruvate kinase to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH is monitored by a decrease in absorbance at 340 nm.

Materials:

-

Purified bacterial glycosyltransferase

-

Donor substrate (e.g., UDP-N-acetylglucosamine)

-

Acceptor substrate

-

Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Assay buffer (e.g., HEPES or Tris-HCl with MgCl₂)

-

Albacarcin V

-

96-well UV-transparent plate

-

Plate reader capable of reading absorbance at 340 nm

Procedure:

-

Assay Mix Preparation: Prepare a master mix containing the assay buffer, PK, LDH, PEP, and NADH.

-

Reaction Setup:

-

In a 96-well plate, add the assay mix to each well.

-

Add serial dilutions of Albacarcin V to the test wells. Add solvent (e.g., DMSO) to the control wells.

-

Add the acceptor substrate and the glycosyltransferase to all wells.

-

-

Initiate Reaction:

-

Start the reaction by adding the donor substrate (e.g., UDP-NAG).

-

-

Kinetic Measurement:

-

Immediately place the plate in a plate reader and measure the absorbance at 340 nm every 30 seconds for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADH consumption (decrease in A340/min) for each concentration of Albacarcin V.

-

Plot the percent inhibition against the logarithm of the Albacarcin V concentration to determine the IC₅₀ value.

-

Self-Validation:

-

A no-enzyme control should show no change in absorbance.

-

A no-inhibitor control should show a steady decrease in absorbance.

-

A known GT inhibitor can be used as a positive control.

Data Presentation and Interpretation

Table 1: Sample MIC/MBC Data for Albacarcin V

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |

| S. aureus ATCC 29213 | Positive | 0.5 | 1 | Bactericidal |

| E. faecalis ATCC 29212 | Positive | 1 | 2 | Bactericidal |

| E. coli ATCC 25922 | Negative | >64 | >64 | Not effective |

| P. aeruginosa ATCC 27853 | Negative | >64 | >64 | Not effective |

This table provides a clear and concise summary of the antibacterial spectrum.

Table 2: Sample Glycosyltransferase Inhibition Data

| Albacarcin V (µM) | Rate (mOD/min) | % Inhibition |

| 0 (Control) | 10.2 | 0 |

| 0.1 | 9.1 | 10.8 |

| 1 | 5.3 | 48.0 |

| 10 | 1.1 | 89.2 |

| 100 | 0.2 | 98.0 |

This data can be used to generate an IC₅₀ curve.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of Albacarcin V. The proposed experiments will establish its antibacterial efficacy and provide strong evidence for its mechanism of action, particularly as a glycosyltransferase inhibitor. Positive results from these studies would warrant further investigation, including:

-

Resistance studies: To determine the frequency and mechanisms of resistance development.

-

In vivo efficacy studies: To evaluate the therapeutic potential in animal models of infection.

-

Toxicology studies: To assess the safety profile of the compound.

By following these detailed protocols and maintaining scientific rigor, researchers can effectively advance the understanding of Albacarcin V and its potential as a novel antibiotic.

References

-

Mujezinović, I. (2020). Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall. VETERINARIA, 60(1-2), 69–77. Retrieved from [Link]

-

PubChem. (n.d.). Albacarcin M. Retrieved from [Link]

-

Ortiz-Soto, M. E., et al. (2022). Universal Glycosyltransferase Continuous Assay for Uniform Kinetics and Inhibition Database Development and Mechanistic Studies Illustrated on ST3GAL1, C1GALT1, and FUT1. ACS Omega. Retrieved from [Link]

-

Wagner, G. K., et al. (2014). A practical glycosyltransferase assay for the identification of new inhibitor chemotypes. RSC Publishing. Retrieved from [Link]

-

Gajic, I., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics (Basel), 11(4). Retrieved from [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

bioMérieux. (2023). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

Sources

- 1. Albacarcin M | C27H28O9 | CID 174343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 3. biomerieux.com [biomerieux.com]

- 4. apec.org [apec.org]

- 5. woah.org [woah.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

Application Note: Advanced Cell-Based Assay Protocols for Albacarcin V (Chrysomycin A)

Targeting EPLIN and DNA Intercalation in Oncology Drug Discovery

Abstract & Introduction

Albacarcin V (also known as Chrysomycin A or Virenomycin V ) is a vinyl-group-containing antitumor antibiotic belonging to the gilvocarcin class.[1][2][3] While historically characterized as a catalytic inhibitor of human Topoisomerase II and a DNA intercalator, recent breakthrough research (Krahulcová et al., 2025) has redefined its utility in precision oncology.[1]

Albacarcin V has been identified as a potent inhibitor of EPLIN (Epithelial Protein Lost in Neoplasm), a cytoskeletal tumor suppressor often downregulated in metastatic cancers.[1] This dual mechanism—genotoxic stress via DNA intercalation and cytoskeletal disruption via EPLIN targeting—makes Albacarcin V a critical compound for studying drug-resistant Triple-Negative Breast Cancer (TNBC) and ovarian cancer.[1][2]

This guide provides high-fidelity protocols for handling Albacarcin V, assessing its nanomolar cytotoxicity, and validating target engagement using Cellular Thermal Shift Assays (CETSA).[1][2]

Compound Handling & Preparation[2][4][5][6][7]

Critical Warning: Albacarcin V is structurally related to Gilvocarcins, which are photoactive.[1][3] While the 2025 mechanism focuses on EPLIN, the vinyl group confers potential light-sensitivity.[1] Perform all handling in low-light conditions (amber tubes/hood lights off).

Physicochemical Properties

| Property | Value |

| Synonyms | Chrysomycin A, Virenomycin V, FLIX3 |

| MW | 508.5 g/mol |

| Solubility | Soluble in DMSO (>10 mM); Poorly soluble in water |

| Stability | Stable at -20°C (solid); -80°C (solution) |

| Primary Target | EPLIN (Lima1), DNA (Intercalation) |

Stock Solution Preparation[1][2]

-

Weighing: Weigh 1 mg of Albacarcin V powder into a sterile, amber glass vial.

-

Dissolution: Add 1.96 mL of anhydrous DMSO to achieve a 1 mM stock solution . Vortex for 30 seconds until fully dissolved.[1]

-

Storage: Aliquot into 20 µL volumes in amber PCR tubes. Store at -80°C. Avoid freeze-thaw cycles (>2 cycles significantly reduces potency).[1][2]

Protocol A: High-Sensitivity Cytotoxicity Profiling

Objective: Determine IC50 values in sensitive TNBC (e.g., MDA-MB-231) or ovarian cancer lines.[1][2] Albacarcin V typically exhibits IC50 values < 50 nM; therefore, standard MTT assays may lack the necessary dynamic range.[1] We recommend ATP-based luminescence assays (e.g., CellTiter-Glo) .[1][2]

Materials

-

Cell Lines: MDA-MB-231 (TNBC), SKOV3 (Ovarian), or patient-derived organoids.[1][2]

-

Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luminescence reagent.[1][2]

-

Plate: 384-well white opaque plates (for low background).[1][2]

Step-by-Step Workflow

-

Cell Seeding:

-

Dissociate adherent cells and count viability (>95% required).[1]

-

Seed 500–1,000 cells/well in 20 µL complete media.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

-

Compound Treatment (Serial Dilution):

-

Incubation:

-

Incubate for 72 hours . (Note: 48h is sufficient for signaling analysis, but 72h is optimal for cytotoxicity).[1]

-

-

Readout:

Data Analysis

Calculate % Viability relative to DMSO control.[1] Fit data to a 4-parameter logistic (4PL) non-linear regression model :

Protocol B: Target Engagement Verification (CETSA)

Objective: Validate Albacarcin V binding to EPLIN in live cells.[1] The Cellular Thermal Shift Assay (CETSA) relies on the principle that ligand binding stabilizes the target protein, shifting its melting curve to higher temperatures.[1]

Experimental Logic

If Albacarcin V binds EPLIN, the protein will remain soluble at temperatures where the unbound protein normally precipitates (denatures).[1]

Workflow Diagram

Figure 1: CETSA workflow for validating Albacarcin V interaction with EPLIN.[1][2]

Step-by-Step Methodology

-

Treatment:

-

Cultivate 10 cm dishes of cells to 80% confluence.[1]

-

Treat Dish A with 100 nM Albacarcin V and Dish B with DMSO for 1 hour .

-

-

Harvesting:

-

Trypsinize, wash with PBS, and resuspend pellets in PBS containing protease inhibitors.[1]

-

Divide each suspension into 10 aliquots (50 µL each) in PCR tubes.

-

-

Thermal Challenge:

-

Set a gradient PCR block to: 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C .

-

Heat samples for exactly 3 minutes .

-

Immediately cool at RT for 3 minutes.

-

-

Lysis & Separation:

-

Western Blot:

Mechanistic Pathway Visualization

Albacarcin V operates via a dual-hit mechanism.[1][2] The diagram below illustrates the convergence of DNA damage and cytoskeletal destabilization.[1]

Figure 2: Dual mechanism of action: DNA intercalation and EPLIN-mediated cytoskeletal collapse.[1][2]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High IC50 (>200 nM) | Drug degradation (Light/Heat) | Prepare fresh stock in dark; use amber tubes.[1][2] Ensure cells are mycoplasma-free.[1][2] |

| No CETSA Shift | Insufficient Lysis | Ensure freeze-thaw cycles are vigorous. Do not use SDS in lysis buffer (denatures protein prematurely).[1] |

| Inconsistent Replicates | Pipetting/Evaporation | Use automated dispensers for 384-well plates. Seal plates tightly during 72h incubation. |

| Precipitation in Media | High Concentration | Do not exceed 0.5% DMSO.[1] Albacarcin V is hydrophobic; mix rapidly into vortexing media.[1] |

References

-

Krahulcová, L., et al. (2025). "Albacarcin V adds EPLIN as a novel and promising target for the treatment of female cancers and pediatric medulloblastoma."[1][4][5][6][7] Biochemical Pharmacology, 244:117625.[1][4][6] [1][2][6]

-

Weiss, H., et al. (1957). "Isolation and properties of Chrysomycin A." Antibiotics & Chemotherapy, 7(6): 274-9.[1] (Historical context for Chrysomycin/Albacarcin isolation).

-